molecular formula C22H26N4O3 B595077 S-(-)-1,1/'-Binaphthyl-2,2/'-Diol CAS No. 1853-99-2

S-(-)-1,1/'-Binaphthyl-2,2/'-Diol

Katalognummer B595077
CAS-Nummer: 1853-99-2
Molekulargewicht: 394.475
InChI-Schlüssel: MIHXZJHZTJPSLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s physical appearance (color, state of matter under normal conditions) and any notable chemical properties.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the conditions under which the reaction takes place, and the yield of the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at what reactants are needed, what the products of the reaction are, and what conditions are needed for the reaction to occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds.


Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at what precautions need to be taken when handling the compound and what to do in case of exposure.


Zukünftige Richtungen

This would involve looking at what further research could be done with the compound. This could include potential applications, further reactions that could be studied, or potential modifications to the compound that could be made.


I hope this general approach is helpful. If you have a different compound or a more specific question about “S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol”, feel free to ask!


Eigenschaften

CAS-Nummer

1853-99-2

Produktname

S-(-)-1,1/'-Binaphthyl-2,2/'-Diol

Molekularformel

C22H26N4O3

Molekulargewicht

394.475

IUPAC-Name

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27)

InChI-Schlüssel

MIHXZJHZTJPSLN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.